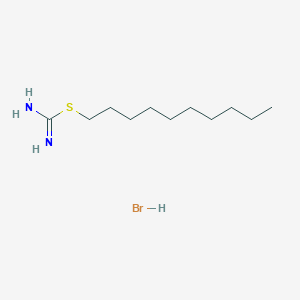
2-piperidin-1-ium-1-ylethyl 2-ethyl-2-methylhexanoate;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-piperidin-1-ium-1-ylethyl 2-ethyl-2-methylhexanoate;chloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Métodos De Preparación
The synthesis of 2-piperidin-1-ium-1-ylethyl 2-ethyl-2-methylhexanoate;chloride involves several steps. One common synthetic route includes the reaction of piperidine with 2-ethyl-2-methylhexanoic acid in the presence of a suitable catalyst. The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
2-piperidin-1-ium-1-ylethyl 2-ethyl-2-methylhexanoate;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2-piperidin-1-ium-1-ylethyl 2-ethyl-2-methylhexanoate;chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other piperidine derivatives.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-piperidin-1-ium-1-ylethyl 2-ethyl-2-methylhexanoate;chloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
2-piperidin-1-ium-1-ylethyl 2-ethyl-2-methylhexanoate;chloride can be compared with other similar piperidine derivatives, such as:
2-piperidin-1-ium-1-ylethyl 2-ethyl-2-methylhexanoate: Similar in structure but without the chloride ion.
2-piperidin-1-ium-1-ylethyl 2-ethyl-2-methylhexanoate;hydrochloride: Contains a hydrochloride ion instead of a chloride ion.
The uniqueness of this compound lies in its specific chemical structure and the presence of the chloride ion, which may influence its reactivity and applications .
Propiedades
| 24589-43-3 | |
Fórmula molecular |
C16H32ClNO2 |
Peso molecular |
305.9 g/mol |
Nombre IUPAC |
2-piperidin-1-ium-1-ylethyl 2-ethyl-2-methylhexanoate;chloride |
InChI |
InChI=1S/C16H31NO2.ClH/c1-4-6-10-16(3,5-2)15(18)19-14-13-17-11-8-7-9-12-17;/h4-14H2,1-3H3;1H |
Clave InChI |
SGBUYKOVYANKDK-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C)(CC)C(=O)OCC[NH+]1CCCCC1.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ferrocene, 1-[(R)-(dimethylamino)[2-(diphenylphosphino)phenyl]methyl]-2-(diphenylphosphino)-, (2S)-](/img/structure/B12801278.png)


